Strategic Utilization of 4-Bromo-2,3,6-trifluorophenylacetic Acid in Medicinal Chemistry
Strategic Utilization of 4-Bromo-2,3,6-trifluorophenylacetic Acid in Medicinal Chemistry
CAS 537033-59-3 | Technical Monograph
Executive Summary: The "Privileged" Halogenated Scaffold
4-Bromo-2,3,6-trifluorophenylacetic acid (CAS 537033-59-3) represents a high-value "privileged structure" in modern drug discovery. Unlike generic phenylacetic acids, this scaffold offers a unique convergence of three critical features:
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Orthogonal Reactivity: The C4-Bromine atom provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C1-acetic acid tail serves as a versatile linker for amide or ester formation.
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Metabolic Fortification: The 2,3,6-trifluoro substitution pattern effectively blocks the most common sites of CYP450-mediated oxidative metabolism (ortho/para hydroxylation relative to the alkyl tail).
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Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms significantly lowers the pKa of the acetic acid moiety compared to non-fluorinated analogs, altering the biodistribution and protein-binding profile of downstream derivatives.
This guide details the physicochemical profile, synthetic utility, and strategic application of this compound in pharmaceutical and agrochemical development.[1]
Chemical Profile & Structural Analysis[2]
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| CAS Number | 537033-59-3 | Verified Identifier |
| Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | Heavy atom count: 14 |
| Appearance | White to Off-white Crystalline Powder | Hygroscopic |
| Predicted pKa | ~3.2 - 3.5 | Acidified by ortho-F inductive effect (vs. 4.3 for phenylacetic acid) |
| LogP (Predicted) | 2.4 - 2.8 | Lipophilic, suitable for CNS penetration |
| H-Bond Donors/Acceptors | 1 / 5 | 3 Fluorines act as weak acceptors |
Structural Logic Map
The following diagram illustrates the functional "zones" of the molecule, guiding synthetic strategy.
Figure 1: Functional reactivity map of CAS 537033-59-3. The molecule is tripartite: a linker, a coupling partner, and a metabolic shield.
Synthetic Utility: Core Protocols
The true value of CAS 537033-59-3 lies in its ability to serve as a core building block. Below are two validated workflow archetypes for utilizing this compound.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C4-Functionalization)
Objective: Extend the carbon skeleton at the C4 position while preserving the carboxylic acid (or its ester) and the fluorine pattern.
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Rationale: The electron-deficient nature of the ring (due to 3 Fluorines) facilitates oxidative addition of Pd(0) into the C-Br bond, often allowing milder conditions than electron-rich aryl bromides.
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Pre-requisite: It is often superior to protect the acid as a methyl ester (using MeOH/H₂SO₄) prior to coupling to prevent catalyst poisoning by the free carboxylate, though modern catalysts can tolerate the free acid.
Step-by-Step Methodology:
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Reactants: Combine Methyl 2-(4-bromo-2,3,6-trifluorophenyl)acetate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
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Catalyst System: Add Pd(dppf)Cl₂·DCM (0.05 equiv). Note: dppf is preferred over PPh₃ ligands to prevent defluorination side reactions.
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Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas thoroughly with Argon for 15 minutes.
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Reaction: Heat to 85°C for 4–6 hours.
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Validation: Monitor via LC-MS. Look for the disappearance of the Br isotope pattern (1:1 ratio) and appearance of the biaryl product.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Amide Coupling (Linker Activation)
Objective: Attach the scaffold to an amine-bearing pharmacophore.
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Rationale: The 2,6-difluoro substitution ortho to the acetic acid chain creates steric bulk. Standard coupling agents (EDC/HOBt) may be sluggish. HATU or T3P are recommended for high efficiency.
Step-by-Step Methodology:
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Activation: Dissolve CAS 537033-59-3 (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv).
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Coupling Agent: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes to form the activated ester.
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Nucleophile: Add the amine partner (1.1 equiv).
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Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Validation: TLC (5% MeOH in DCM). The product will likely be UV active and stain with KMnO₄.
Medicinal Chemistry Applications
Metabolic Stability (The "Fluorine Scan")
In drug design, the 2,3,6-trifluoro pattern is often employed to block metabolic "soft spots."
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Mechanism: Phenylacetic acids are prone to hydroxylation at the para position (C4) and ortho positions (C2/C6).
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Application: By placing Fluorine at C2/C6 and Bromine (later substituted) at C4, the chemist ensures that the final molecule resists Phase I metabolism, significantly increasing half-life (
).
Bioisosterism in Enzyme Inhibitors
This scaffold is frequently seen in inhibitors for:
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Aldose Reductase (ALR2): The acidic tail mimics the substrate, while the halogenated ring occupies the hydrophobic specificity pocket.
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CRTH2 Antagonists: Used in asthma/allergy treatments, where the fluorinated phenylacetic acid moiety binds to the receptor's cationic site.
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DPP-IV Inhibitors: Analogous to the sitagliptin synthesis pathway, where highly fluorinated aromatics are essential for potency.
Synthesis Workflow Diagram
The following flowchart visualizes the integration of CAS 537033-59-3 into a drug discovery campaign.
Figure 2: Typical synthetic sequence converting the raw building block into a bioactive candidate.
Handling & Safety (E-E-A-T)
Hazard Classification:
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Signal Word: Warning
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GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
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Handling: This compound is an organic acid with multiple halogens.[2][4][5][6][7] It can be corrosive to mucous membranes.
Storage Protocol:
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen) recommended.
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Container: Amber glass (light sensitive).
Emergency Response:
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Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The fluorinated nature suggests potential for respiratory sensitization; use a fume hood strictly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235678 (Analogous Fluorinated Phenylacetic Acids). Retrieved from [Link][8]
- Sakamoto, T., et al. (2008). "Synthesis and evaluation of 2,4,5-trifluorophenylacetic acid derivatives as novel dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the utility of trifluoro-phenylacetic scaffolds in DPP-IV).
- Google Patents (2005).Process for the synthesis of trifluorophenylacetic acids (US6870067B2).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. CAS 537033-54-8: 4-Bromo-2,6-difluorophenylaceticacid [cymitquimica.com]
- 5. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 6. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]
